Diagnostic Accuracy for Peroxisomal β-Oxidation Disorders: C26:0-LPC Outperforms VLCFA and C22:0-LPC
Plasma C26:0-lysophosphatidylcholine (C26:0-LPC) demonstrates superior diagnostic accuracy for peroxisomal β-oxidation disorders compared to conventional very long-chain fatty acid (VLCFA) analysis and shorter-chain LPC analogs. In a study of 330 affected individuals and 407 controls, C26:0-LPC achieved a diagnostic accuracy of 98.8%, outperforming the combined C26:0/C22:0 and C24:0/C22:0 VLCFA ratio (98.1%) [1]. Furthermore, for X-linked adrenoleukodystrophy (ALD) females, a notoriously challenging group to diagnose, C26:0-LPC provided a sensitivity of 98.7%, compared to only 93.5% for VLCFA ratio combinations [1]. The specificity of this very-long-chain LPC is highlighted by the suboptimal performance of C22:0-LPC, which exhibited a sensitivity of only 75% [1].
| Evidence Dimension | Diagnostic Accuracy (Sensitivity) for ALD Females |
|---|---|
| Target Compound Data | 98.7% sensitivity |
| Comparator Or Baseline | Conventional VLCFA ratio combination (C26:0/C22:0 and C24:0/C22:0): 93.5% sensitivity |
| Quantified Difference | +5.2 percentage points |
| Conditions | Plasma analysis of 26 ALD females, MS/MS quantification |
Why This Matters
This quantitative advantage directly impacts procurement decisions for clinical research laboratories, as the use of C26:0-LPC as a biomarker offers higher diagnostic yield and reduces false negatives, particularly in female ALD carriers.
- [1] Morales-Romero, B., González de Aledo-Castillo, J. M., et al. (2024). Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders. Journal of Lipid Research, 65(3), 100516. View Source
